molecular formula C19H18N2O4 B8043728 7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one

7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one

Cat. No.: B8043728
M. Wt: 338.4 g/mol
InChI Key: BDRYYPXJTNYFOT-UHFFFAOYSA-N
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Description

7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a diethylamino group at the 7th position and a nitrophenyl group at the 4th position of the chromen-2-one core. It has applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with diethylamine and a suitable catalyst to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted chromen-2-one derivatives

Scientific Research Applications

7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a fluorescent probe.

    Biology: Employed in the study of enzyme activities and as a marker in biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group enhances its binding affinity to specific sites, while the nitrophenyl group contributes to its reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Diethylamino)-4-(2-nitrophenyl)chromen-2-one
  • 7-(Diethylamino)-4-(4-nitrophenyl)chromen-2-one
  • 7-(Dimethylamino)-4-(3-nitrophenyl)chromen-2-one

Uniqueness

7-(Diethylamino)-4-(3-nitrophenyl)chromen-2-one is unique due to the specific positioning of the diethylamino and nitrophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific fluorescence and reactivity profiles.

Properties

IUPAC Name

7-(diethylamino)-4-(3-nitrophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-20(4-2)14-8-9-16-17(12-19(22)25-18(16)11-14)13-6-5-7-15(10-13)21(23)24/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRYYPXJTNYFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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